molecular formula C23H24N2O5S B2923710 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-59-4

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2923710
CAS No.: 899739-59-4
M. Wt: 440.51
InChI Key: GDYMZAZJKGXPJH-UHFFFAOYSA-N
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Description

The compound 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a tetrahydropyrrolo[1,2-a]pyrazine core fused with a 2,3-dihydrobenzo[dioxin] sulfonyl group and substituted with a 4-ethoxyphenyl moiety. Its molecular formula is C23H24N2O5S (assuming substitution of methoxy with ethoxy in ), with a molecular weight of approximately 440.5 g/mol. Key structural attributes include:

  • Tetrahydropyrrolo[1,2-a]pyrazine core: A bicyclic system contributing to conformational rigidity.
  • 4-Ethoxyphenyl substituent: Introduces lipophilicity and steric bulk compared to methoxy analogues.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-2-28-18-7-5-17(6-8-18)23-20-4-3-11-24(20)12-13-25(23)31(26,27)19-9-10-21-22(16-19)30-15-14-29-21/h3-11,16,23H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYMZAZJKGXPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Initial reactions may include the formation of sulfonamide intermediates followed by cyclization to form the tetrahydropyrrolo[1,2-a]pyrazine framework. For example, one study synthesized related sulfonamides via the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various arylsulfonyl chlorides under alkaline conditions .

Enzyme Inhibition

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant enzyme inhibitory activities. For instance:

  • Acetylcholinesterase Inhibition : Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin showed promising inhibition against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The IC50 values for some derivatives ranged from 5 to 20 µM .
  • α-Glucosidase Inhibition : Certain derivatives also displayed inhibitory effects on α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The most potent compounds achieved over 70% inhibition at concentrations as low as 10 µM .

Antimicrobial Activity

The biological profile of related benzodioxane compounds suggests potential antimicrobial properties. A series of benzodioxanone derivatives were tested against both Gram-positive and Gram-negative bacteria and exhibited moderate to potent activity. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the benzodioxane ring significantly affected their antimicrobial efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Alzheimer’s Disease : A specific derivative was evaluated in vitro for its ability to inhibit AChE and showed a significant reduction in acetylcholine degradation in neuronal cell lines. This suggests a potential application in treating cognitive decline associated with Alzheimer’s disease.
  • Diabetes Management : Another study focused on the α-glucosidase inhibitory activity of this compound class showed that certain modifications enhanced potency and selectivity towards the enzyme compared to standard antidiabetic medications .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Activity Type Target IC50/Activity Level Reference
AChE InhibitionAcetylcholinesterase5 - 20 µM
α-Glucosidase Inhibitionα-Glucosidase>70% inhibition at 10 µM
Antimicrobial ActivityVarious BacteriaModerate to Potent

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Ethoxy vs. Methoxy

Compound B (CAS 899949-29-2, ), a methoxy-substituted analogue, shares the same core structure but replaces the 4-ethoxyphenyl group with a 4-methoxyphenyl moiety. Key differences include:

Property Compound A (Ethoxy) Compound B (Methoxy)
Molecular Formula C23H24N2O5S C22H22N2O5S
Molecular Weight ~440.5 g/mol 426.5 g/mol
Lipophilicity (LogP) Higher (ethoxy is bulkier) Lower (methoxy less lipophilic)
Metabolic Stability Likely reduced (ethoxy may slow oxidation) Faster demethylation likely

This substitution may also alter binding affinities in biological targets due to steric effects.

Core Heterocycle Variations

Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives ()

Compounds such as 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one () feature:

  • A tricyclic core with fused thiazole and pyrimidine rings.
  • Sulfur-containing heterocycles (thiadiazinone), enhancing electron-withdrawing properties.
  • Key differences from Compound A: Greater π-conjugation and rigidity due to the thiazolo-pyrimidine system. Higher polarity due to the triazolothiadiazinone moiety, reducing cell permeability. Synthetic routes involve condensation with monochloroacetic acid or phenyl isothiocyanate, unlike Compound A’s likely sulfonylation pathway.
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which differ from Compound A in:

  • Core structure : Imidazo[1,2-a]pyridine vs. pyrrolo[1,2-a]pyrazine.
  • Substituents : Nitrophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating).
  • Functional groups : Ester and nitrile groups, increasing reactivity and polarity.
Property Compound A Imidazo[1,2-a]pyridine Derivative
Reactivity Moderate (sulfonyl stable) High (nitrile/nitro reactive)
Bioavailability Likely higher (less polar) Lower (polar groups dominate)

Sulfonyl Group Comparisons

Compound A ’s sulfonyl-dihydrobenzo[dioxin] group distinguishes it from sulfone-containing compounds like 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines (). The latter’s benzothiazine core lacks the dioxin ring, reducing steric hindrance and altering electronic distribution.

Research Findings and Implications

  • Synthetic Accessibility : Compound A ’s synthesis likely parallels methods in and 9, involving sulfonylation of the pyrrolo-pyrazine core.
  • Biological Activity : While direct data are unavailable, analogues with sulfonyl and heterocyclic motifs (e.g., ) show antimicrobial activity, suggesting Compound A may target similar pathways.
  • Structure-Activity Relationships (SAR) :
    • Ethoxy substitution may prolong half-life in vivo compared to methoxy.
    • The dihydrobenzo[dioxin] sulfonyl group could enhance binding to enzymes with aromatic pockets.

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